molecular formula C23H25N5O3 B2771062 3-[3-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]-3-oxopropyl]quinazolin-4-one CAS No. 2320214-59-1

3-[3-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]-3-oxopropyl]quinazolin-4-one

Cat. No. B2771062
CAS RN: 2320214-59-1
M. Wt: 419.485
InChI Key: APTPXFZBASKWHH-UHFFFAOYSA-N
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Description

The compound “3-[3-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]-3-oxopropyl]quinazolin-4-one” is a complex organic molecule that contains several functional groups and rings, including a quinazolinone ring, a piperidine ring, and a pyridazine ring. These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the different rings and functional groups would give the molecule a complex three-dimensional structure. The exact structure could be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the carbonyl groups could undergo reactions such as nucleophilic addition or reduction, and the nitrogen in the piperidine and pyridazine rings could participate in reactions such as alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents, and the compound’s melting and boiling points would depend on the strength of the intermolecular forces .

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. Many compounds with similar structures are studied for their potential as pharmaceuticals, and their mechanisms of action often involve binding to specific proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. Proper safety precautions should be taken when handling this compound, including the use of personal protective equipment .

Future Directions

The future research directions for this compound could involve further studies of its synthesis, its physical and chemical properties, and its potential biological activities. This could include testing the compound for activity against various diseases, studying its interactions with biological molecules, and optimizing its synthesis .

properties

IUPAC Name

3-[3-[4-(3-cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]-3-oxopropyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3/c29-21(11-14-27-15-24-20-4-2-1-3-18(20)23(27)31)26-12-9-17(10-13-26)28-22(30)8-7-19(25-28)16-5-6-16/h1-4,7-8,15-17H,5-6,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTPXFZBASKWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)CCN4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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